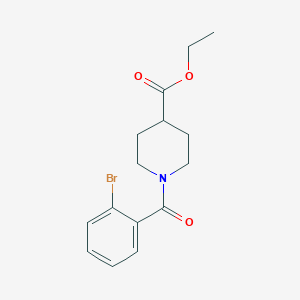

![molecular formula C18H21N3O4S B5502761 N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves multistep reactions, including cyclization, sulfonation, and amidation processes. A common approach for synthesizing such compounds includes the Pummerer reaction, which facilitates intramolecular cyclization to yield tetrahydroisoquinoline derivatives with various substituents. For instance, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through cyclization using the Pummerer reaction, further enhanced by the addition of Lewis acids like boron trifluoride diethyl etherate, showcasing the pivotal role of cyclization conditions and additives in optimizing yields and structural specificity (Saitoh et al., 2001).

Molecular Structure Analysis

The structural elucidation of such compounds is often achieved through techniques such as NMR spectroscopy and X-ray crystallography. These methods provide comprehensive insights into the molecular conformation, stereochemistry, and electronic structure, essential for understanding the compound's reactivity and potential interactions. For example, crystal structure analysis has been used to determine the configuration of similar tetrahydroisoquinoline derivatives, revealing insights into their stereochemical arrangement and electronic properties, which are crucial for their biological activity and chemical reactivity (Qingjian Liu et al., 2003).

Scientific Research Applications

Cyclization and Formation of Polycyclic Imines

Research indicates that radical cyclizations of cyclic ene sulfonamides, which are structurally similar to N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, can yield stable bicyclic and tricyclic aldimines and ketimines. These cyclizations are instrumental in forming fused and spirocyclic imines with various ring sizes. This process involves the initial formation of an α-sulfonamidoyl radical, which subsequently undergoes elimination to form the imine product (Zhang et al., 2013).

Synthesis of Tetrahydroquinazolinone Derivatives

The synthesis of tetrahydroquinazolinone derivatives, which may involve compounds similar to the one , has been achieved through various cyclization methods. These methods include the Michael addition followed by intramolecular nucleophilic substitution, leading to the production of highly functionalized tetrahydroquinazolinones. This process is pivotal in the synthesis of novel heterocyclic compounds with potential therapeutic applications (Dalai et al., 2006).

Tandem Pummerer/Mannich Cyclization Cascade

A tandem Pummerer/Mannich cyclization cascade involving alpha-sulfinylamides, which are structurally related to the sulfonamide , has been used to prepare aza-heterocycles. This method is particularly suited for the assembly of complex natural product scaffolds and involves an initial Pummerer reaction followed by cyclization of the resulting N-acyliminium ion (Padwa et al., 2002).

Mechanism of Action

properties

IUPAC Name |

N-cyclobutyl-2-(5-methyl-1,3-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-12-17(19-11-25-12)18(22)21-8-7-13-5-6-16(9-14(13)10-21)26(23,24)20-15-3-2-4-15/h5-6,9,11,15,20H,2-4,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTCUYAZLIAWQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)N2CCC3=C(C2)C=C(C=C3)S(=O)(=O)NC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

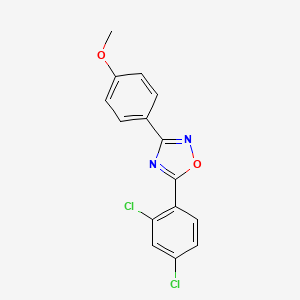

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)

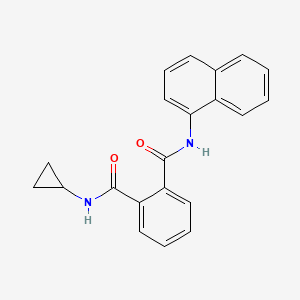

![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)

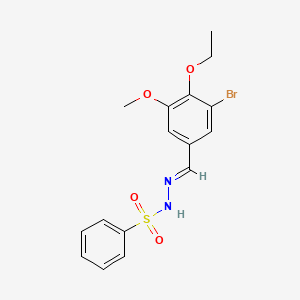

![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)

![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)